2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide
Description
BenchChem offers high-quality 2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-2-3-12-23-16-6-4-5-7-17(16)28(25,26)22-19(23)27-13-18(24)21-15-10-8-14(20)9-11-15/h4-11H,2-3,12-13H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPQQIBQSWLJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide is a synthetic derivative that has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and molecular docking studies related to this compound, highlighting its mechanisms of action and therapeutic potential.
Synthesis
The synthesis of this compound typically involves the reaction of various precursors under controlled conditions. The specific synthetic pathway can vary but generally includes the formation of the benzothiadiazine core, followed by functionalization with thio and acetamide groups.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide exhibit significant antimicrobial properties. For instance:
- In vitro Testing : The antimicrobial activity was assessed using the tube dilution technique against various bacterial strains. Compounds were compared to standard antibiotics like ciprofloxacin and fluconazole.
| Compound | Antimicrobial Activity (MIC µg/mL) | Comparison Standard |
|---|---|---|
| Compound A | 8 | Ciprofloxacin (8) |
| Compound B | 16 | Fluconazole (16) |
Studies indicated that certain derivatives showed comparable or superior activity against resistant strains of bacteria, indicating a promising avenue for further development in treating infections caused by multidrug-resistant organisms .
Anticancer Activity
The anticancer potential of this compound has also been explored through various assays:
- MTT Assay : This assay evaluates cell viability in cancer cell lines such as HCT116 (human colon cancer) and RAW 264.7 (mouse monocyte macrophage leukemia). The results indicated that while some synthesized compounds exhibited good anticancer activity, they were generally less potent than established chemotherapeutics like 5-fluorouracil.
| Compound | IC50 (µM) | Comparison Standard |
|---|---|---|
| Compound C | 15 | 5-Fluorouracil (10) |
| Compound D | 20 | Tomudex (12) |
The structure-activity relationship (SAR) studies suggested that modifications in the benzothiadiazine core and the presence of halogenated phenyl groups significantly enhanced anticancer efficacy .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between 2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide and target proteins implicated in cancer progression and microbial resistance.
Key Findings:
- Binding Affinity : Docking results indicated strong binding affinities to targets such as DNA gyrase and tubulin, which are crucial for bacterial replication and cancer cell proliferation.
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| DNA Gyrase | -9.5 |
| Tubulin | -8.7 |
These findings suggest that the compound can effectively inhibit critical biological processes in both bacterial cells and cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
